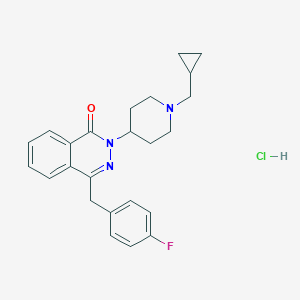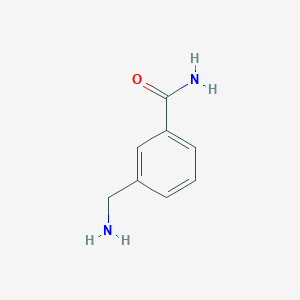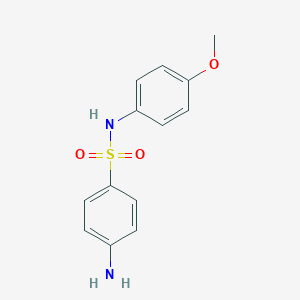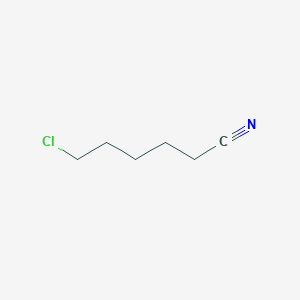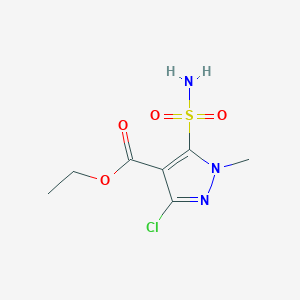
5-methyl-1,3-oxazole-4-carboxylic Acid
説明
5-methyl-1,3-oxazole-4-carboxylic acid (MOCA) is an organic compound that has been used in various scientific research applications. It is known for its ability to act as a catalyst in organic reactions, and it has been used in a variety of biochemical and physiological experiments.
科学的研究の応用
Synthesis of Biologically Active Compounds
Oxazoles, including 5-methyl-1,3-oxazole-4-carboxylic Acid, are a significant class of compounds in pharmaceutical chemistry due to their diverse biological activities. They serve as the core structure for many biologically active molecules, particularly in the development of drugs with antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties . The presence of the oxazole ring is associated with the ability to bind to specific biological targets, which is crucial for exerting therapeutic effects.
Magnetic Nanocatalysts in Organic Synthesis
Recent research has highlighted the use of magnetic nanocatalysts in the synthesis of oxazole derivatives. These catalysts offer high stability and easy separation from reaction mixtures, making them eco-friendly and effective for preparing a library of functionalized oxazoles . This method is particularly relevant for synthetic chemists focused on oxazole derivatives and those researching magnetic nanocatalysts.
Van Leusen Oxazole Synthesis
The van Leusen reaction, which involves tosylmethylisocyanides (TosMICs), is a prominent strategy for preparing oxazole-based medicinal compounds. This synthesis method is important for drug discovery as it allows for the creation of diverse oxazole derivatives with a broad range of biological activities .
Palladium-Catalyzed Cross-Coupling Reactions
5-methyl-1,3-oxazole-4-carboxylic Acid is used in palladium-catalyzed cross-coupling reactions between heteroaryl carboxylic acids and aryl bromides. This process leads to the formation of arylated heterocycles, which are significant in medicinal chemistry and drug development .
Metabolism of Food and Drugs
Carboxylic acid derivatives, including 5-methyl-1,3-oxazole-4-carboxylic Acid, can undergo hydrolysis to produce carboxylic acids. These reactions are vital biochemically, as they play a significant role in the metabolism of food, drugs, and other nutrients .
Modulation of Ion Channels
Research has shown that oxazole derivatives can modulate ion channels, such as activating BKCa channels and inhibiting L-type Ca channels. This modulation is essential for inducing vascular relaxation and has implications in the treatment of cardiovascular diseases .
特性
IUPAC Name |
5-methyl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-3-4(5(7)8)6-2-9-3/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIACATCUODRSLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463242 | |
| Record name | 5-methyl-1,3-oxazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1,3-oxazole-4-carboxylic Acid | |
CAS RN |
103879-58-9 | |
| Record name | 5-methyl-1,3-oxazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHYL-1,3-OXAZOLE-4-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5-methyl-1,3-oxazole-4-carboxylic acid in the synthesis of berninamycin B?
A: 5-Methyl-1,3-oxazole-4-carboxylic acid is a key building block in the construction of the main dehydrohexapeptide segment of berninamycin B []. This segment (specifically, compound 2 in the paper) represents a significant portion of the antibiotic's structure. The researchers successfully incorporated two units of 5-methyl-1,3-oxazole-4-carboxylic acid into this segment, demonstrating its importance in achieving the synthesis of this complex molecule.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B10934.png)
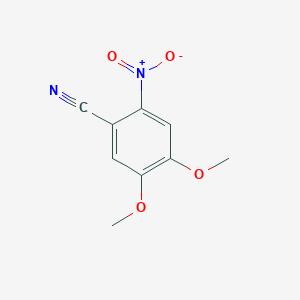

![Furo[2,3-b]pyridine-3-carboxamide](/img/structure/B10940.png)
